molecular formula C4H4F6O2 B3031096 1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- CAS No. 143471-08-3

1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-

Cat. No.: B3031096
CAS No.: 143471-08-3
M. Wt: 198.06 g/mol
InChI Key: NXCPNMMVLIOWCK-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-, also known as 3,3,3-trifluoro-2-(trifluoromethyl)-1,2-propanediol, is an organic compound with the molecular formula C4H4F6O2. This compound is characterized by the presence of two hydroxyl groups and six fluorine atoms, making it a highly fluorinated diol. It is a colorless liquid with a relatively high density and boiling point.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- can be synthesized through a multi-step process:

    Fluorination of Propylene Oxide: The initial step involves the fluorination of propylene oxide to produce 3,3,3-trifluoropropylene oxide.

    Hydrolysis: The trifluoropropylene oxide is then hydrolyzed to yield 3,3,3-trifluoro-1,2-propanediol.

    Further Fluorination:

Industrial Production Methods

Industrial production methods for this compound typically involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)- is unique due to its high degree of fluorination and the presence of both hydroxyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O2/c5-3(6,7)2(12,1-11)4(8,9)10/h11-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCPNMMVLIOWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473111
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143471-08-3
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 25.0 g of sodium boron hydride, 500 g of water, and 500 g of diethyl ether, with stirring, 100 g of methyl 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionate was added dropwise. The mixture was stirred for 10 hours, after which hydrochloric acid was added to quench the reaction. An organic layer was separated from the reaction mixture, concentrated, and distilled, obtaining 83.9 g of 3,3,3-trifluoro-2-trifluoromethyl-1,2-propane diol (yield 96%).
Quantity
25 g
Type
reactant
Reaction Step One
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500 g
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reactant
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500 g
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100 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

With stirring, 100 g of methyl 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionate was added dropwise to a mixture of 25.0 g sodium boron hydride, 500 g water and 500 g diethyl ether. Stirring continued for 10 hours, after which hydrochloric acid was added to quench the reaction. The organic layer was separated, concentrated, and distilled, obtaining 83.9 g of 3,3,3-trifluoro-2-trifluoromethyl-1,2-propane diol (yield 96%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
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Quantity
500 g
Type
reactant
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500 g
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A glass 3-L four-neck flask was fitted with a mechanical stirrer, a Dimroth condenser, and a dropping funnel. Operating at room temperature, 1 L of pure water was introduced into the reactor followed by the introduction of 69 g (1.93 mol) sodium tetrahydroborate and dissolution. To this was added dropwise 515 g (2.28 mol) 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionic acid methyl ester (MTTHP). Suitable cooling was performed with ice water during this period so as to prevent the liquid temperature from exceeding 50° C. After the dropwise addition of all of the MTTHP, stirring was performed for 1 hour at room temperature and quenching was carried out by the dropwise addition of 300 mL 35% aqueous hydrochloric acid into the reaction solution on an ice bath. The quenched solution was subjected to suction filtration to remove the salts produced during the reaction and the residual salt was washed twice with 500 mL isopropyl ether (IPE). The obtained filtrate was separated and the organic layer was recovered and the aqueous layer was extracted twice with 700 mL IPE. The organic layer and the extracts were combined and dried over magnesium sulfate; suction filtration was performed and the filtrate was recovered; and the IPE was removed by condensation on an evaporator. Simple distillation of the resulting solution under reduced pressure yielded 217 g (isolated yield=48%, purity=98%) 3,3,3-trifluoro-2-trifluoromethylpropane-1,2-diol.
[Compound]
Name
glass 3-L
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69 g
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515 g
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ice water
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Synthesis routes and methods IV

Procedure details

Synthesis was carried out in accordance with the procedure described in U.S. Pat. No. 7,868,199. In a nitrogen atmosphere, 84 g of sodium boron hydride, 1,450 g of diisopropyl ether (IPE), 2,000 g of water and 1.7 g of 25 wt % NaOH aqueous solution were ice cooled, to which 500 g of methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate was added dropwise. Stirring was continued for 24 hours at room temperature. Under ice cooling, 444 g of 20 wt % hydrochloric acid aqueous solution was added dropwise to quench the reaction. After the water layer was removed, the organic layer was washed with water and concentrated at 50° C. and a slightly reduced pressure of 6.7 kPa, obtaining 682 g of a 61 wt % IPE solution of 3,3,3-trifluoro-2-trifluoromethyl-1,2-propane diol (yield 95%). The compound was used in the subsequent reaction without further purification.
Quantity
84 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Propanediol, 3,3,3-trifluoro-2-(trifluoromethyl)-
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Reactant of Route 6
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